(R)-2-Aminomethyl-3-(4-bromo-phenyl)-propionic acid is a chiral compound with significant relevance in medicinal chemistry and pharmaceutical applications. Its molecular formula is , and it has a molecular weight of 258.11 g/mol. The compound is recognized for its potential as a bioactive molecule, particularly in the development of therapeutic agents targeting various biological pathways.
This compound belongs to the class of amino acids, specifically categorized as an amino acid derivative due to the presence of a bromophenyl group. The compound is also noted for its chirality, with the (R) configuration indicating the specific spatial arrangement of its atoms, which is crucial for its biological activity. The compound is referenced in chemical databases under the CAS number 1260614-59-2 and has several synonyms, including (R)-3-amino-2-(4-bromobenzyl)propanoic acid .
The synthesis of (R)-2-aminomethyl-3-(4-bromo-phenyl)-propionic acid can be achieved through various methods, typically involving chiral pool synthesis or asymmetric synthesis techniques. One common approach is the use of chiral auxiliary methods, where a chiral template guides the formation of the desired enantiomer.
The reaction conditions, including temperature, solvent choice, and catalysts, are optimized to enhance yield and selectivity towards the desired enantiomer .
(R)-2-Aminomethyl-3-(4-bromo-phenyl)-propionic acid can participate in various chemical reactions typical for amino acids:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to create derivatives with improved efficacy .
The mechanism of action for (R)-2-aminomethyl-3-(4-bromo-phenyl)-propionic acid largely depends on its interaction with biological targets such as enzymes or receptors.
Quantitative data on binding affinities and inhibition constants are essential for understanding its pharmacodynamics .
These properties play a significant role in determining how this compound behaves in biological systems and during storage .
(R)-2-Aminomethyl-3-(4-bromo-phenyl)-propionic acid has several applications in scientific research:
The stereoselective construction of the chiral center in (R)-2-aminomethyl-3-(4-bromo-phenyl)-propionic acid primarily leverages asymmetric hydrogenation, enzymatic resolution, and chiral auxiliary approaches. Asymmetric hydrogenation of β-acylamino acrylate derivatives using chiral catalysts like Rh(DuPHOS) or Ru(BINAP) complexes achieves enantiomeric excess (ee) >98% under optimized conditions [6]. This method benefits from mild reaction temperatures (50–70°C) and moderate hydrogen pressures (5–10 atm), producing gram-scale quantities of (R)-enantiomers with minimal racemization [1].
Alternative enzymatic resolution employs acylase enzymes to selectively hydrolyze N-acetylated racemic mixtures. Aspergillus oryzae-derived proteases exhibit 94–97% enantioselectivity toward the target (R)-isomer when operated in pH-controlled bioreactors (pH 7.0–7.5, 37°C) [6]. The unresolved (S)-enantiomer undergoes in situ racemization using pyridoxal-5′-phosphate catalysts, elevating overall yield to >80% [1].
Chiral auxiliaries, particularly Oppolzer’s sultams or Evans’ oxazolidinones, enable diastereoselective alkylation. Bromophenylpropionic acid precursors attached to (4R,5S)-diphenyloxazolidinone auxiliaries undergo electrophilic amination at the α-position with >99:1 diastereomeric ratio (dr) in tetrahydrofuran at −78°C [1] [6]. Subsequent auxiliary cleavage via lithium hydroperoxide yields enantiopure (>99% ee) aminomethyl intermediates.
Table 1: Comparative Analysis of Enantioselective Synthesis Methods
Method | Conditions | ee (%) | Yield (%) | Scale Feasibility |
---|---|---|---|---|
Asymmetric Hydrogenation | 50°C, 5 atm H₂, Rh-(R,R)-DuPHOS | >98 | 92 | Multi-gram |
Enzymatic Resolution | pH 7.2, 37°C, Aspergillus oryzae protease | 94–97 | 80–85 | Pilot-scale |
Chiral Auxiliary | −78°C, THF, LDA/ZnCl₂ | >99 | 88 | Lab-scale |
Incorporating the 4-bromophenyl moiety requires precise halogenation timing and protective group orchestration to preserve stereochemical integrity. Two dominant strategies exist: early-stage halogenation of phenylalanine precursors and late-stage cross-coupling on preformed chiral scaffolds.
Early-stage halogenation involves electrophilic bromination of cinnamic acid derivatives using bromine in acetic acid, achieving >95% regioselectivity for the para-position [5] [10]. Subsequent asymmetric hydrogenation (as in Section 1.1) yields enantiopure 4-bromo-phenylalanine intermediates. Crucially, ortho-metallation is suppressed by protecting the amine as a tert-butoxycarbonyl (Boc) group prior to bromination [3] [8].
Late-stage approaches employ Suzuki-Miyaura or Ullmann coupling on (R)-2-aminomethyl-3-phenyl-propionic acid derivatives. Iodinated analogs undergo palladium-catalyzed coupling with arylboronic acids under microwave irradiation (120°C, 15 min), installing bromophenyl groups with 90–95% retention of configuration [1] [6]. This method accommodates diverse aryl halides but requires rigorous exclusion of protic solvents to prevent racemization.
Table 2: Bromophenyl Incorporation Techniques
Strategy | Reagents/Conditions | Regioselectivity | Stereoretention |
---|---|---|---|
Early Bromination | Br₂/AcOH, 25°C, Boc-protected cinnamate | >95% para | >99% |
Suzuki Coupling | Pd(PPh₃)₄, 4-bromophenylboronic acid, 120°C | 100% | 90–95% |
Ullmann Coupling | CuI, phenanthroline, K₃PO₄, DMF, 110°C | 100% | 85–90% |
The installation of the aminomethyl (–CH₂NH₂) group at the C2 position utilizes reductive amination, Curtius rearrangement, or nitrile reduction. Reductive amination of α-keto-3-(4-bromophenyl)propionic acid with benzylamine and sodium cyanoborohydride yields N-benzyl protected intermediates with 85–90% diastereoselectivity [6]. Catalytic hydrogenation (Pd/C, H₂) then cleaves the benzyl group without affecting the bromophenyl ring [9].
Curtius rearrangement converts malonic acid derivatives into isocyanates. Treatment of 2-(bromomethyl)-3-(4-bromophenyl)propionic acid with sodium azide forms an acyl azide, which thermally rearranges to an isocyanate. Hydrolysis yields the aminomethyl product with complete stereoretention, though requires stringent temperature control (<0°C) to prevent epimerization [6] [9].
Nitrile reduction offers a scalable alternative. Alkylation of ethyl acetamidomalonate with 4-bromobenzyl bromide, followed by nitrile displacement and hydrolysis, generates α-cyano intermediates. Raney nickel-catalyzed hydrogenation (50 psi H₂, 80°C) reduces the nitrile to aminomethyl, producing the target compound in 75% overall yield [9].
Table 3: Aminomethyl Functionalization Approaches
Method | Key Steps | Diastereoselectivity | Overall Yield |
---|---|---|---|
Reductive Amination | NaBH₃CN/BnNH₂ → Pd/C/H₂ | 85–90% | 78% |
Curtius Rearrangement | NaN₃ → Δ → H₂O | >99% | 65% |
Nitrile Reduction | Alkylation → Ni/H₂ | >98% | 75% |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2